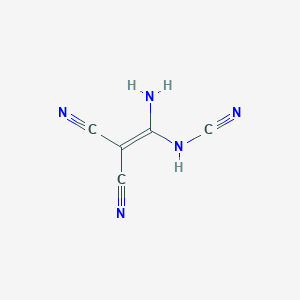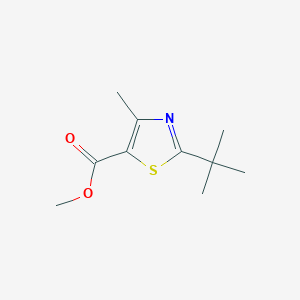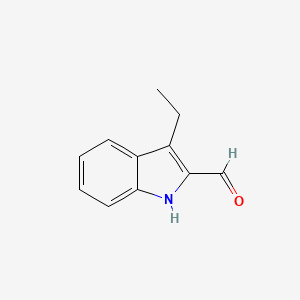
3',5'-Dinitro-4'-dipropylaminoacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',5'-Dinitro-4'-dipropylaminoacetophenone is an organic compound with a complex structure that includes a phenyl ring substituted with dipropylamino and dinitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-Dinitro-4'-dipropylaminoacetophenone typically involves multiple steps, starting with the preparation of the phenyl ring with appropriate substituents. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the correct substitution pattern on the phenyl ring. For example, nitration reactions are used to introduce nitro groups, while amination reactions are employed to attach the dipropylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3',5'-Dinitro-4'-dipropylaminoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3',5'-Dinitro-4'-dipropylaminoacetophenone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3',5'-Dinitro-4'-dipropylaminoacetophenone involves its interaction with specific molecular targets and pathways. The compound’s dipropylamino and dinitro groups play a crucial role in its reactivity and biological activity. For example, the nitro groups can participate in redox reactions, while the dipropylamino group can interact with biological receptors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted ethanones and phenyl derivatives, such as:
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- Ethanone, 1-(4-ethylphenyl)-
Uniqueness
3',5'-Dinitro-4'-dipropylaminoacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
52129-71-2 |
|---|---|
Fórmula molecular |
C14H19N3O5 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
1-[4-(dipropylamino)-3,5-dinitrophenyl]ethanone |
InChI |
InChI=1S/C14H19N3O5/c1-4-6-15(7-5-2)14-12(16(19)20)8-11(10(3)18)9-13(14)17(21)22/h8-9H,4-7H2,1-3H3 |
Clave InChI |
VAKVTKYOQPQPJM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-acetylphenyl)methyl]acetamide](/img/structure/B8592019.png)


![2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one](/img/structure/B8592041.png)




![2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B8592084.png)





